molecular formula C23H25NO5 B15028023 Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate

Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate

Cat. No.: B15028023
M. Wt: 395.4 g/mol
InChI Key: NTLGEBKONYGIQW-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate is a complex organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl groups and ester functionalities. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate typically involves multistep synthetic routes. One common method includes the Knoevenagel condensation followed by Michael addition and Mannich reaction. The starting materials often include aromatic aldehydes, nitriles, and dialkyl malonates, with ammonium acetate or aqueous ammonia serving as both a catalyst and nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl substitution and ester functionalities make it a versatile intermediate for various synthetic applications and a promising candidate for drug development.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate

InChI

InChI=1S/C23H25NO5/c1-3-28-22(26)17-19(15-11-7-5-8-12-15)24-20(16-13-9-6-10-14-16)18(21(17)25)23(27)29-4-2/h5-14,17-20,24H,3-4H2,1-2H3

InChI Key

NTLGEBKONYGIQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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